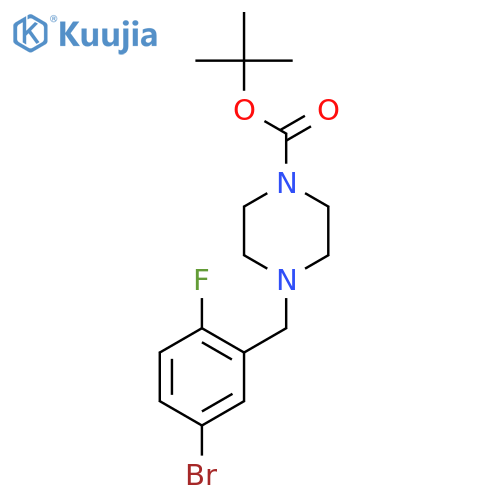Cas no 1355247-99-2 (tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate)

1355247-99-2 structure
商品名:tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate
CAS番号:1355247-99-2
MF:C16H22BrFN2O2
メガワット:373.26048707962
MDL:MFCD21333094
CID:4456800
PubChem ID:70699689
tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
- 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene;
- 4-BroMo-2-(4-BOC-piperazinoMethyl)-1-fluorobenzene
- tert-butyl 4-(5-broMo-2-fluorobenzyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-[(5-bromo-2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
- MFCD21333094
- EN300-7370660
- DTXSID70742804
- AKOS025286446
- BS-25299
- N10197
- CS-0212088
- 1355247-99-2
- tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate
-
- MDL: MFCD21333094
- インチ: InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3
- InChIKey: QCNUIUCTFIJPDH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 372.08500
- どういたいしつりょう: 372.08487Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 32.78000
- LogP: 3.51670
tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7370660-0.05g |
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate |
1355247-99-2 | 95.0% | 0.05g |
$143.0 | 2025-03-11 | |
| Enamine | EN300-7370660-0.1g |
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate |
1355247-99-2 | 95.0% | 0.1g |
$150.0 | 2025-03-11 | |
| eNovation Chemicals LLC | D625769-1g |
tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate |
1355247-99-2 | 97% | 1g |
$410 | 2025-02-26 | |
| Enamine | EN300-7370660-2.5g |
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate |
1355247-99-2 | 95.0% | 2.5g |
$332.0 | 2025-03-11 | |
| Enamine | EN300-7370660-1.0g |
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate |
1355247-99-2 | 95.0% | 1.0g |
$169.0 | 2025-03-11 | |
| Enamine | EN300-7370660-5.0g |
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate |
1355247-99-2 | 95.0% | 5.0g |
$493.0 | 2025-03-11 | |
| Enamine | EN300-7370660-10.0g |
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate |
1355247-99-2 | 95.0% | 10.0g |
$733.0 | 2025-03-11 | |
| A2B Chem LLC | AD54098-1g |
4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene |
1355247-99-2 | 98% | 1g |
$187.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D625769-5g |
tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate |
1355247-99-2 | 97% | 5g |
$1233 | 2024-05-24 | |
| eNovation Chemicals LLC | D625769-10g |
tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate |
1355247-99-2 | 97% | 10g |
$2160 | 2025-02-26 |
tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1355247-99-2 (tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate) 関連製品
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1355247-99-2)tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate

清らかである:99%/99%
はかる:1g/5g
価格 ($):186.0/508.0